N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and antidiabetic properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the condensation of 4-sulfamoylbenzylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Potential use in the development of antifungal agents against Candida species.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves inhibition of carbonic anhydrase enzymes. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, leading to various physiological effects. The compound also interacts with serotonergic and opioidergic pathways, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide
- 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide
- N-(4-sulfamoylphenethyl) biphenyl-4-carboxamide
- 2,2-diphenyl-N-(4-sulfamoylphenethyl) acetamide
Uniqueness
N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties. This core structure differentiates it from other sulfonamides and contributes to its specific enzyme inhibitory activity and therapeutic potential .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c17-23(20,21)13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)22-15/h5-9H,1-4,10H2,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWFPXPXLHBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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